Asymmetric Transfer Hydrogenation Enantioselectivity: trans-1,3-Diphenyl-2-propen-1-ol vs. para-Substituted Analogs
Under ruthenium-catalyzed tandem isomerization and asymmetric transfer hydrogenation (ATH) conditions using (S,S)-TsDPEN as chiral ligand, trans-1,3-diphenyl-2-propen-1-ol yields only 30–40% enantiomeric excess (ee), a markedly inferior stereochemical outcome compared to para-substituted α‑vinyl benzyl alcohols, which consistently achieve >90% ee [1]. The chemical yield for the target compound under these conditions is 77–86%, which is depressed relative to the >80–97% yields observed for electronically diverse para‑substituted analogs [1]. This performance differential is attributed to the sterically encumbered internal alkene, which impedes productive catalyst‑substrate binding and retards the isomerization step preceding asymmetric reduction [1].
| Evidence Dimension | Enantioselectivity (ee) in Ru‑catalyzed asymmetric transfer hydrogenation |
|---|---|
| Target Compound Data | 30–40% ee; 77–86% chemical yield |
| Comparator Or Baseline | para‑Substituted α‑vinyl benzyl alcohols (>90% ee; >80–97% yield); unsubstituted α‑vinyl benzyl alcohol (up to 93% ee; up to 97% yield) |
| Quantified Difference | ≥50 percentage point reduction in ee; ~10–20 percentage point reduction in yield |
| Conditions | In situ‑generated [Ru(p-cymene)Cl₂]₂ / (S,S)-TsDPEN catalyst, KOH base, tandem isomerization–ATH one‑pot protocol |
Why This Matters
Procurement of this compound as a substrate is essential for benchmarking new asymmetric catalysts against a sterically demanding, low‑ee‑producing baseline; substituting with a less hindered analog will overestimate catalyst performance.
- [1] Shoola, C. O. (n.d.). Development and optimization of a ruthenium-catalyzed tandem isomerization and asymmetric transfer hydrogenation of racemic secondary allylic alcohols. Doctoral dissertation. scite.ai author profile. View Source
